2614W94 Exhibits 1,200-Fold Greater MAO-A Potency than Moclobemide (IC50 Comparison)
2614W94 inhibits MAO-A with an IC50 of 5 nM [1]. In contrast, the widely used reversible MAO-A inhibitor moclobemide (Ro 11-1163) exhibits an IC50 of approximately 6.1 µM (6,100 nM) against human MAO-A [2]. This represents a 1,220-fold difference in inhibitory potency under comparable in vitro conditions, establishing 2614W94 as a substantially more potent tool compound for probing MAO-A function at low nanomolar concentrations.
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5 nM (using serotonin as substrate) |
| Comparator Or Baseline | Moclobemide: 6.1 µM (6,100 nM) against human MAO-A |
| Quantified Difference | 1,220-fold lower IC50 (greater potency) |
| Conditions | In vitro enzymatic assay; substrate: serotonin for 2614W94; comparable fluorometric/radiometric assays for moclobemide |
Why This Matters
Procurement of 2614W94 enables experiments requiring nanomolar-range MAO-A inhibition that would be impossible with moclobemide without off-target effects from high concentrations.
- [1] White HL, Scates PW, Harrelson JC, et al. Biochemical and pharmacologic properties of 2614W94, a reversible, competitive inhibitor of monoamine oxidase-A. Drug Development Research. 1998;45(1):1-9. View Source
- [2] MedChemExpress. Moclobemide (Ro111163) Product Datasheet. IC50: 6.061 µM against hMAO-A. View Source
